molecular formula C10H8ClNOS B3034003 2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol CAS No. 131786-55-5

2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol

Cat. No. B3034003
CAS RN: 131786-55-5
M. Wt: 225.7 g/mol
InChI Key: BYFYHDSKDLLLAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation .

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

The compound 2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol (CPMPT) has been characterized through quantum chemical methods and vibrational spectral techniques. It exhibits antifungal and antibacterial effects. Molecular docking studies identified hydrogen bonds and binding energy with different proteins, contributing to its biological activity (A. Viji et al., 2020).

Structural Investigations and Reactivity

Research on 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole, a related compound, has provided insights into its reactivity and structural characteristics through spectroscopic and X-ray crystal structure analysis (A. Andreani et al., 1997).

Synthesis of Thiazole Derivatives

A study focused on synthesizing new derivatives of thiazole compounds, highlighting the significance of such derivatives in medicinal chemistry and pharmaceutical applications (J. Szczepański et al., 2020).

Corrosion Inhibition Studies

Thiazole derivatives, including compounds similar to 2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol, have been investigated for their performance as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations were utilized to understand their efficacy (S. Kaya et al., 2016).

Anticancer and Antimicrobial Applications

Some thiazole derivatives have been synthesized and evaluated for their anticancer activity against breast carcinoma cell lines, highlighting their potential as therapeutic agents (Sobhi M. Gomha et al., 2014).

Spectroscopic Identification and Cancer Protein Interaction

The molecular structure and electronic properties of thiazole compounds have been studied for their interactions with Pim-1 kinase cancer protein, indicating potential in cancer therapy (N. Shanmugapriya et al., 2022).

Mechanism of Action

If the compound is biologically active, this would involve detailing how the compound interacts with biological systems .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, reactivity, and environmental impact. Material Safety Data Sheets (MSDS) are a good source of this information .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c1-6-9(13)12-10(14-6)7-2-4-8(11)5-3-7/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFYHDSKDLLLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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